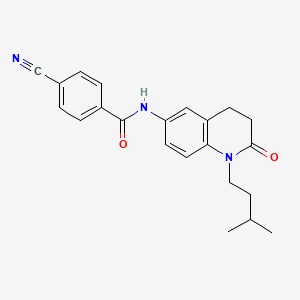

4-cyano-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-15(2)11-12-25-20-9-8-19(13-18(20)7-10-21(25)26)24-22(27)17-5-3-16(14-23)4-6-17/h3-6,8-9,13,15H,7,10-12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQLJEQVCRPFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the isopentyl group and the cyano group. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, reaction conditions, and purification methods to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

4-cyano-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 4-cyano-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- The target compound’s isopentyl group contrasts with the piperazine ring in lecozotan, which enhances solubility via protonation (as a hydrochloride salt) .

Physicochemical Properties

Analysis :

- The target compound’s isopentyl chain increases logP compared to lecozotan’s piperazine but lacks ionizable groups, reducing aqueous solubility.

- Trifluoromethyl derivatives () exhibit extreme lipophilicity, which may limit bioavailability without formulation aids .

Pharmacological Data

While direct activity data for the target compound are unavailable, inferences can be drawn from structurally related benzamides:

Implications :

- Lecozotan’s high 5-HT₁A affinity suggests the target compound’s tetrahydroquinoline moiety may similarly engage serotonin receptors, though its isopentyl group could shift selectivity .

- The thiazole variant () may target kinases due to heterocycle-mediated ATP-binding pocket interactions .

Crystallographic and Computational Insights

Comparatively:

- Lecozotan’s hydrochloride salt likely forms a monoclinic crystal system (common for ionizable drugs), while the target compound may adopt a triclinic or orthorhombic system due to its nonpolar substituents.

- ORTEP-3 () visualizations would highlight conformational differences, such as the isopentyl chain’s steric bulk versus lecozotan’s planar piperazine .

Notes

Crystallographic Tools : The structural analysis of benzamide derivatives frequently employs SHELX programs (e.g., SHELXL for refinement ) and WinGX for data integration .

Therapeutic Potential: The target compound’s structural similarity to lecozotan suggests unexplored 5-HT₁A activity, warranting in vitro binding assays .

Synthetic Challenges: Introducing the isopentyl group may require optimized alkylation conditions to avoid by-products during tetrahydroquinoline synthesis.

Biological Activity

4-Cyano-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on existing literature and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily involves interactions with various biological targets. Research indicates that it may exhibit:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Pharmacological Properties

The pharmacological properties of the compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic pathways. |

| Neuroprotective | May protect neuronal cells from apoptosis and degeneration. |

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, suggesting effective free radical scavenging activity.

Study 2: Antimicrobial Efficacy

In vitro tests conducted against common bacterial pathogens demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL. This study highlights its potential as a lead compound for developing new antibacterial agents.

Study 3: Neuroprotective Effects

Research involving neuronal cell lines showed that treatment with this compound resulted in reduced cell death under oxidative stress conditions. Mechanistic studies suggested that it modulates pathways associated with apoptosis and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.